2-Bromo-3,5-bis(trifluoromethyl)anisole
Overview
Description
2-Bromo-3,5-bis(trifluoromethyl)anisole is an organobromine compound with the molecular formula C9H5BrF6O. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to an anisole ring. It is a versatile chemical used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)anisole typically involves the bromination of 3,5-bis(trifluoromethyl)anisole. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-bis(trifluoromethyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent.
Friedel-Crafts Acylation: This reaction can be used to introduce acyl groups into the aromatic ring, using reagents like acyl chlorides and a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3,5-bis(trifluoromethyl)phenyl anisole as the major product.
Scientific Research Applications
2-Bromo-3,5-bis(trifluoromethyl)anisole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-bis(trifluoromethyl)anisole in chemical reactions typically involves the activation of the bromine atom, which acts as a leaving group in substitution reactions. The presence of electron-withdrawing trifluoromethyl groups enhances the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In catalytic reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-Bromoanisole: Similar in structure but lacks the trifluoromethyl groups, making it less reactive in certain types of chemical reactions.
3,5-Bis(trifluoromethyl)anisole: Lacks the bromine atom, which limits its use in cross-coupling reactions compared to 2-Bromo-3,5-bis(trifluoromethyl)anisole.
2-Bromo-3,5-bis(trifluoromethyl)aniline: Contains an amino group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of bromine and trifluoromethyl groups on the anisole ring. This combination imparts high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c1-17-6-3-4(8(11,12)13)2-5(7(6)10)9(14,15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRADAZCEPPFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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